Product packaging for limunectin(Cat. No.:CAS No. 140699-16-7)

limunectin

Cat. No.: B1177707
CAS No.: 140699-16-7
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Description

Contextualizing Innate Immunity in Marine Arthropods: The Limulus polyphemus Model System

Limulus polyphemus possesses a sophisticated innate immune system primarily centered in its hemolymph, which contains a single type of circulating blood cell, the amebocyte (also known as hemocyte). nih.govoup.comasm.orguniprot.org These amebocytes are packed with granules containing a variety of immune effector molecules. nih.govuniprot.orgnih.gov The hemolymph plasma also contains soluble defense molecules, including lectins and C-reactive proteins. nih.govuniprot.org

A hallmark of the Limulus immune response is the rapid coagulation of hemolymph upon encountering invading microorganisms, particularly Gram-negative bacteria. uniprot.org This clotting process, which forms the basis of the widely used Limulus Amebocyte Lysate (LAL) test for detecting bacterial endotoxins (lipopolysaccharide or LPS), effectively isolates and neutralizes pathogens. nih.govuniprot.org The amebocytes play a critical role in this process by releasing their granular contents, including proteins that participate in the coagulation cascade and in recognizing foreign surfaces. nih.govuniprot.org

Historical Perspective of Limunectin Discovery and Initial Characterization

This compound was identified and characterized as a distinct protein from Limulus polyphemus amebocytes. Its purification and initial description were detailed in a seminal 1991 publication by Liu et al. nih.govoup.com The protein was isolated from amebocytes based on its ability to bind to phosphocholine (B91661). nih.gov

Initial biochemical analysis revealed this compound to be a single polypeptide chain with an approximate molecular mass of 50-54 kDa. nih.gov Immunogold staining localized this protein to the secretory granules within the amebocytes, indicating its release upon cellular activation. nih.gov A notable characteristic discovered during its initial characterization is its ability to bind phosphocholine in a calcium-independent manner, a feature that distinguishes it from other phosphocholine-binding proteins found in Limulus, such as C-reactive protein, which requires calcium for this interaction. nih.gov

Further investigation, including the isolation and sequencing of the gene encoding this compound, predicted a protein size of 54 kDa. nih.gov The gene sequence revealed a striking structural feature: the protein is composed almost entirely of ten contiguous segments, each approximately 45 amino acids in length, exhibiting significant homology to one another. nih.govoup.com Limited sequence similarities were also observed with segments of vertebrate proteins like vitronectin, gelatinase, and collagenase. nih.gov Based on these structural features and its observed adhesion-promoting properties, the protein was named "this compound." nih.gov

Significance of this compound in Advancing Innate Immune System Knowledge

This compound's discovery and characterization have significantly contributed to the understanding of invertebrate innate immunity, particularly the multifaceted roles of amebocytes in Limulus polyphemus. As a phosphocholine-binding protein with lectin and agglutinin activities, this compound is implicated in the recognition of microbial surfaces.

Research has shown that this compound binds to bacterial cells, as well as to fixed amebocytes and various extracellular matrix molecules. nih.gov This binding capability suggests a role in mediating interactions between immune cells and pathogens, and potentially in the formation or stabilization of the hemolymph clot that traps invading microorganisms. asm.org Its presence within the hemolymph clot formed during endotoxin-induced exocytosis further supports its involvement in this crucial defense mechanism.

The unique structural organization of this compound, with its repeated 45-amino acid motifs, has provided insights into the evolution of protein domains involved in recognition and adhesion. These repeats show similarity to motifs found in vertebrate proteins like hemopexin and the C-terminal domains of matrix metalloproteinases, suggesting a shared evolutionary origin for certain protein folds involved in host defense and matrix interactions across different phyla. oup.com The predicted beta-propeller structure of these repeats in related proteins further highlights the potential structural basis for this compound's binding and adhesive functions. oup.com

Properties

CAS No.

140699-16-7

Molecular Formula

C10H8O

Synonyms

limunectin

Origin of Product

United States

Molecular Architecture and Structural Determinants of Limunectin Function

Gene Identification, Cloning, and Transcriptional Regulation

The gene coding for limunectin has been isolated. researchgate.netnih.gov The gene sequence provides the blueprint for the protein's structure and features. While the specifics of this compound's transcriptional regulation are not extensively detailed in the provided search results, gene identification and cloning are fundamental steps in understanding protein expression and function. Gene cloning typically involves isolating a specific gene and inserting it into a vector for amplification and study. Transcriptional regulation, in general, involves the mechanisms that control gene expression, determining when and how much protein is produced. nih.gov

Protein Primary Structure and Polypeptide Chain Features

The isolated this compound protein consists of a single polypeptide chain with an approximate molecular mass of 50 kDa based on SDS-PAGE analysis. researchgate.netnih.gov The gene sequence predicts a protein of 54 kDa. researchgate.netnih.gov The primary structure of a protein refers to the linear sequence of amino acids that make up the polypeptide chain. nih.govstudymind.co.uksavemyexams.com This sequence is determined by the genetic code and dictates the protein's higher-order structures and function. savemyexams.com A striking feature of the this compound sequence is that it is composed almost entirely of 10 contiguous segments, each approximately 45 amino acids in length, exhibiting extensive homology. researchgate.netnih.gov

Data Table: this compound Protein Features

FeatureDescriptionValue/ObservationSource
Polypeptide ChainsNumber of chainsSingle researchgate.netnih.gov
Apparent Molecular Mass (SDS-PAGE)Estimated size based on gel electrophoresis~50 kDa researchgate.netnih.gov
Predicted Molecular Mass (Gene Sequence)Calculated size from amino acid sequence54 kDa researchgate.netnih.gov
Primary Structure FeatureRepeated segments10 contiguous segments researchgate.netnih.gov
Repeated Segment LengthApproximate length of homologous segments~45 amino acids researchgate.netnih.gov

Characterization of Conserved Domains and Repeated Motifs

This compound contains repeated motifs that are similar to those found in other proteins, suggesting the presence of conserved domains. Conserved domains are recurring units in protein evolution that often correspond to distinct functional or structural units. nih.govwikidoc.org

Analysis of Haemopexin-like Motifs and Predicted Beta-Propeller Domains

The repeated segments in this compound show similarity to motifs found in vertebrate haemopexin and the C-terminal domains of matrix metalloproteinases (MMPs). researchgate.netnih.gov These motifs are characteristic of haemopexin-like domains. nih.govberkeley.edu The structure of haemopexin and the C-terminal domains of MMPs are known to contain beta-propeller domains. nih.goviucr.orgplos.org Beta-propeller domains are formed by the circular arrangement of repeated four-stranded beta-sheets, referred to as blades. berkeley.eduplos.org Modeling of similar proteins, such as photopexin from Photorhabdus luminescens, which also contains haemopexin-like repeats, suggests that each haemopexin-like repeat corresponds to one blade of a beta-propeller. nih.gov This structural prediction suggests that this compound itself may contain two or three such haemopexin-like beta-propellers. nih.gov The haemopexin superfamily is comprised of four-bladed beta-propeller proteins. berkeley.eduiucr.org

Data Table: Conserved Motifs and Predicted Domains

Motif/Domain FeatureSimilarity ToPredicted StructurePotential Number in this compoundSource
Repeated MotifsHaemopexin, C-terminal domains of MMPsHaemopexin-like domain- researchgate.netnih.gov
Haemopexin-like DomainFour-bladed beta-propeller foldBeta-propeller domain2 or 3 nih.govberkeley.eduiucr.org

Post-Translational Modifications and Intracellular Localization within Amebocytes

This compound is an intracellular protein. researchgate.netnih.gov Immunogold staining has localized this compound to the secretory granules within Limulus amebocytes. researchgate.netnih.gov Post-translational modifications (PTMs) are chemical modifications that occur after a protein has been synthesized, influencing its structure, function, localization, and interactions. thermofisher.commdpi.comnih.govnih.gov While the specific post-translational modifications of this compound are not detailed in the provided results, the localization to secretory granules suggests it undergoes processing and packaging within the cell before potential secretion or release. PTMs can regulate protein activity, localization, and interactions with other molecules. thermofisher.commdpi.comnih.gov

Data Table: Intracellular Localization

ProteinLocalization FeatureSpecific LocationSource
This compoundIntracellularSecretory granules researchgate.netnih.gov

Recombinant Expression Systems and Approaches to Structural Biology

The gene coding for this compound has been isolated, which is a prerequisite for producing recombinant this compound. researchgate.netnih.gov Recombinant protein expression involves the synthesis of a protein using genetic engineering techniques, typically in a host organism or cell-free system. helmholtz-munich.defuturefields.io53biologics.com Various expression systems exist, including bacterial, yeast, insect, and mammalian cells, each with advantages and limitations regarding protein folding, PTMs, and yield. futurefields.io53biologics.comkuleuven.be Producing sufficient quantities of purified, functionally active recombinant protein is often a critical step for detailed structural biology studies. helmholtz-munich.defuturefields.ionih.gov Approaches to structural biology, such as X-ray crystallography or cryo-electron microscopy, aim to determine the three-dimensional structure of proteins, which is essential for understanding their function. While the structure of this compound has not been reported, the isolation of its gene and the understanding of its domain architecture lay the groundwork for future structural investigations using recombinant expression and structural biology techniques. researchgate.netnih.gov

Ligand Recognition and Molecular Interaction Mechanisms of Limunectin

Phosphocholine-Binding Specificity and Calcium-Independent Mechanisms

A key characteristic of limunectin is its ability to bind to phosphocholine (B91661) (PC) nih.govresearchgate.net. This binding property is shared with C-reactive protein (CRP) found in Limulus and other animal species nih.govresearchgate.net. However, a significant distinction lies in the calcium dependency of this interaction. Unlike CRP, which requires the presence of Ca²⁺ for PC binding, this compound binds to phosphocholine in a calcium-independent manner nih.govresearchgate.net. This characteristic differentiates this compound from the calcium-dependent PC binding observed in CRP and aligns it more closely with the PC-binding properties of mouse myeloma antibodies nih.govresearchgate.net. Studies have indicated that each this compound molecule can bind two molecules of phosphocholine, suggesting a specific interaction facilitated by the protein's structure smolecule.com.

Interaction with Bacterial Cell Wall Components

This compound interacts with various components of bacterial cell walls, contributing to the horseshoe crab's defense against microbial invasion nih.govresearchgate.netsmolecule.com.

Lipopolysaccharide (LPS) Binding and Recognition

This compound interacts with lipopolysaccharides (LPS) from Gram-negative bacteria smolecule.com. This interaction is significant in the horseshoe crab's immune response, as LPS is a major component of the outer membrane of Gram-negative bacteria and a potent immunostimulant smolecule.comgla.ac.uk. The binding of this compound to LPS further emphasizes its role in pathogen recognition and in triggering defense mechanisms, including coagulation reactions in the hemolymph smolecule.comgla.ac.uk.

Recognition of N-acetylglucosamine (GlcNAc) Residues

This compound is known for its ability to bind to carbohydrates, particularly to N-acetylglucosamine (GlcNAc) residues ontosight.ai. GlcNAc is a common component found on the surfaces of bacteria and other pathogens, as well as being a structural component of peptidoglycan in bacterial cell walls ontosight.aimdpi.comwikipedia.org. This binding capability suggests a role for this compound in recognizing these specific carbohydrate structures on microbial surfaces ontosight.ai.

Precipitation with Pneumococcal C-polysaccharide and Bacterial Surface Derivatives

This compound has been shown to bind to and precipitate with pneumococcal C-polysaccharide nih.govresearchgate.netsmolecule.com. Pneumococcal C-polysaccharide is a major structural component of the Streptococcus pneumoniae cell wall and contains phosphocholine as a major antigenic determinant mansarovardentalcollege.com. This interaction highlights this compound's ability to target specific bacterial structures, such as those found on the surface of Streptococcus pneumoniae smolecule.comvulcanchem.com. The precipitation reaction with C-polysaccharide and phosphocholine derivatives of proteins like bovine serum albumin has been utilized in the affinity purification of this compound from Limulus amebocytes nih.govresearchgate.net.

Engagement with Host Cellular Elements (e.g., Fixed Amebocytes) and Extracellular Matrix Molecules

Beyond its interactions with pathogens, this compound also engages with host cellular elements and extracellular matrix molecules nih.govresearchgate.net. It binds to fixed amebocytes, the immune cells of the horseshoe crab where it is originally found nih.govresearchgate.netresearchgate.net. This interaction may be involved in cellular aggregation or other immune processes mediated by amebocytes researchgate.netnih.gov. Furthermore, this compound binds to a number of extracellular matrix molecules nih.govresearchgate.net. This suggests a potential role in cell adhesion, tissue organization, or in the host's response to injury or infection where extracellular matrix components are involved mdpi.comnih.gov. Limited sequence homologies between this compound and proteins like vitronectin, which is known to bind to extracellular matrix components, may be relevant to this function nih.govresearchgate.netjst.go.jp.

Biophysical Characterization of Ligand-Binding Kinetics and Thermodynamics

Functional Elucidation of Limunectin in Host Defense Mechanisms

Role in Pathogen Recognition and Immune Surveillance

Limunectin is a key component in the horseshoe crab's ability to recognize and respond to foreign invaders. It specifically binds to phosphocholine (B91661), a common constituent found in the cell walls of various pathogens, including bacteria smolecule.com. This binding is a critical step in initiating the host's defense mechanisms smolecule.com. Furthermore, this compound demonstrates the capacity to precipitate with pneumococcal C-polysaccharide, highlighting its involvement in direct pathogen recognition and subsequent immune activation smolecule.comresearchgate.net. Its interaction with lipopolysaccharides (LPS), potent endotoxins from Gram-negative bacteria, further underscores its role in immune surveillance, leading to the activation of clotting and antimicrobial responses smolecule.com. This function aligns with the broader concept of pathogen recognition receptors (PRRs) on immune cells detecting pathogen-associated molecular patterns (PAMPs) to trigger innate immune responses lumenlearning.comijcmas.comlibretexts.org.

Contribution to Hemolymph Coagulation Pathways

A crucial aspect of the horseshoe crab's defense is its rapid hemolymph coagulation system, which effectively traps and isolates invading microorganisms. This compound is directly involved in this coagulation process smolecule.com. The binding of this compound to phosphocholine is essential for initiating the cascade of reactions that culminate in hemolymph coagulation smolecule.com. The horseshoe crab's hemolymph is remarkably sensitive to bacterial endotoxin (B1171834) (LPS), which can trigger a swift coagulation response researchgate.netasbmb.org. While the detailed coagulation cascade involves a series of serine protease zymogens (proC, proB, and proclotting enzyme) that are activated sequentially upon LPS detection, this compound's role in the initial recognition and subsequent reactions contributes to this vital defense mechanism asbmb.orgnih.gov.

Mechanisms of Pathogen Agglutination and Immobilization

This compound actively participates in the innate immune response by facilitating the agglutination and immobilization of pathogens smolecule.com. Agglutination is a process where particles, such as bacterial cells, are clumped together by specific binding agents, like antibodies or lectins, which bind to epitopes or carbohydrates on the surface of these objects asm.org. As a phosphocholine-binding protein, this compound acts as a lectin-like molecule, binding to pathogens and causing them to aggregate researchgate.netnih.gov. This clumping action effectively immobilizes the invaders, preventing their spread throughout the host's system smolecule.com. The interaction of this compound with endotoxins enhances its ability to recognize and eliminate pathogens through this agglutination process smolecule.com.

Anti-Microbial Activity and Modulatory Effects on Microbial Growth

This compound exhibits significant biological activity as an antimicrobial agent, contributing to the horseshoe crab's broader defense strategy smolecule.com. Its direct binding to bacterial cells is a key aspect of this activity researchgate.net. The antimicrobial effects of such agents can manifest as either inhibition of microbial growth or direct cell-killing mdpi.com. This compound's role in the innate immune response involves not only direct binding and agglutination but also the broader defense mechanism that includes the release of other antimicrobial substances into the hemolymph upon pathogen detection smolecule.com.

Adhesion-Promoting Properties and Cell-Cell Interactions in Immune Responses

This compound is recognized for its adhesion-promoting properties, a characteristic that is vital for effective immune responses researchgate.net. It binds to various biological components, including bacterial cells, fixed amebocytes (horseshoe crab immune cells), and several extracellular matrix molecules researchgate.net. Its structural and functional similarities to other known adhesion molecules led to its designation as "this compound" researchgate.net. Notably, this compound has been observed to agglutinate horse erythrocytes and aggregate Limulus amebocytes, demonstrating its capacity to mediate cell-cell interactions researchgate.net. These adhesion-promoting properties are crucial for immune cells to interact with each other and with target cells, facilitating processes such as immune cell trafficking, activation, and the formation of immunological synapses, all of which are fundamental to a robust immune response frontiersin.orgfrontiersin.orgmdpi.com.

Data Tables

Table 1: Binding of this compound to Immobilized Collagen Types

Collagen TypeTotal Binding (cpm)Specific Binding (cpm)
Type I (native)55061959
Type I (denatured)41202708
Type III (native)93105749

Data adapted from a study on this compound's adhesion-promoting properties. researchgate.net

Comparative Biology and Evolutionary Trajectories of Limunectin

Phylogenetic Analysis of Limunectin Homologs Across Invertebrate Species

Phylogenetic analysis involves comparing protein sequences to establish homologs and understand evolutionary relationships. mdpi.com While specific detailed phylogenetic trees focusing solely on this compound homologs across a broad range of invertebrate species were not extensively found in the search results, the general approach involves analyzing sequence similarities and differences to reconstruct evolutionary lineages. Studies on other immune-related proteins in invertebrates, such as Interleukin 17 (IL-17), demonstrate the use of phylogenetic trees to understand the diversification and evolutionary relationships of protein families across different invertebrate phyla, including Nematoda, Annelida, Mollusca, Arthropoda, Echinodermata, and Chordata. plos.org Such analyses reveal varying degrees of conservation and divergence within protein families. plos.org The structural features of this compound, particularly its repeated homologous segments, could be key markers for identifying and analyzing homologs in other invertebrate species. researchgate.net

Evolutionary Divergence from C-Reactive Proteins (CRPs) and Other Pattern Recognition Receptors

This compound shares the ability to bind phosphocholine (B91661) with C-reactive protein, a highly conserved member of the pentraxin superfamily found across arthropods to humans. researchgate.netfrontiersin.orgnih.gov However, a key difference lies in the calcium dependency of PC binding: this compound binds PC independently of Ca2+, whereas CRP typically requires Ca2+ for PC binding. researchgate.net This functional distinction, despite shared ligand specificity, suggests an evolutionary divergence in their binding mechanisms or downstream roles. CRP has evolved from a constitutively expressed protein in arthropods, like the horseshoe crab, to an acute-phase protein in humans. frontiersin.org This shift in expression pattern highlights the evolutionary adaptations of immune proteins to different physiological contexts.

Pattern recognition receptors (PRRs) in general are ancient components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). wikipedia.orgnih.govmdpi.com The evolution of PRRs has involved processes like gene duplication, domain shuffling, and lineage-specific expansions, leading to diverse receptor repertoires. nih.gov While this compound is a phosphocholine-binding protein with adhesion-promoting properties, its classification strictly as a PRR in the same vein as Toll-like receptors (TLRs) or NOD-like receptors (NLRs) is not explicitly detailed in the provided information. However, its role in binding bacterial cells and extracellular matrix molecules suggests a function in innate recognition and defense, potentially placing it within the broader context of molecules involved in pattern recognition in invertebrates. researchgate.net The evolutionary divergence of this compound from CRP and other PRRs likely reflects adaptations to specific host environments, prevalent pathogens, and the evolving complexity of invertebrate innate immunity.

Insights into the Evolution of Innate Immune Recognition Systems

The innate immune system is an ancient defense mechanism present in all multicellular organisms, relying on germline-encoded receptors to recognize conserved microbial constituents. researchgate.netnih.govasbmb.org The study of proteins like this compound in invertebrates provides crucial insights into the evolutionary history and fundamental principles of innate immunity before the advent of adaptive immunity seen in vertebrates. researchgate.netnih.gov Pattern recognition as a strategy for innate immunity is universal across diverse organisms, including mammals, insects, and plants, indicating its early evolutionary origin. nih.govnih.gov

The diversity and number of PRRs in organisms without adaptive immunity, such as many invertebrates, may provide an advantage in pathogen-rich environments. nih.gov The evolution of innate immune recognition systems has involved the diversification of receptor structures and signaling pathways to detect a wide range of molecular patterns. mdpi.comnih.gov this compound's specific binding properties and its localization in amebocytes, key immune cells in the horseshoe crab, highlight a specific mechanism of innate recognition in this lineage. researchgate.net Understanding the molecular features and evolutionary history of proteins like this compound contributes to a broader understanding of how innate immune systems have evolved and diversified across different phyla.

Cross-Species Interactions and Implications for Host-Parasite Co-evolution

Host-parasite interactions are powerful drivers of evolution, leading to reciprocal adaptations in both hosts and parasites. plos.orgnih.gov This co-evolutionary arms race can influence the evolution of host resistance mechanisms and parasite infectivity strategies. plos.orgnih.gov While direct studies specifically detailing this compound's role in host-parasite co-evolution were not prominent in the search results, the general principles of host-parasite interactions and their impact on immune gene evolution are well-established.

The evolution of gene expression patterns at loci involved in host resistance and parasite infection can differ significantly between interacting species. plos.org Hosts may evolve to co-express multiple resistance alleles to recognize a wider diversity of parasite genotypes, while parasites may favor expressing only single alleles to avoid recognition. plos.org Proteins involved in innate recognition, such as this compound with its ability to bind bacterial cells, are likely to be under selective pressure from pathogens. researchgate.net The presence and variation of this compound or its homologs across different invertebrate species could reflect adaptations to the specific parasite pressures faced by those species. Studying the genetic variation of this compound within host populations and correlating it with susceptibility or resistance to specific pathogens could provide insights into its role in host-parasite co-evolutionary dynamics. researchgate.net Comparative analysis of this compound across species with different parasite exposures could reveal patterns of divergence driven by co-evolutionary pressures.

Advanced Research Methodologies for Limunectin Investigation

Proteomic Approaches for Isolation and Characterization (e.g., Affinity Purification, SDS-PAGE)

Proteomic approaches are fundamental for isolating and characterizing limunectin from biological samples, such as Limulus amebocytes. Affinity purification is a key technique used to isolate this compound based on its specific binding properties, such as its affinity for phosphocholine (B91661) or pneumococcal C-polysaccharide. researchgate.netnih.gov This method utilizes an immobilized ligand that selectively binds to the target protein, allowing it to be separated from other components in a complex mixture. thermofisher.com The bound protein is then eluted by altering buffer conditions to disrupt the binding interaction. thermofisher.com

Following affinity purification, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly employed to analyze the purity and estimate the molecular weight of the isolated this compound. researchgate.netnih.gov SDS-PAGE separates proteins based on their size, with proteins migrating through the gel at a rate inversely proportional to their molecular weight. bio-rad.comdiva-portal.org Analysis of this compound by SDS-PAGE has revealed it consists of a single polypeptide chain with an approximate molecular mass of 50 kDa. researchgate.netnih.gov

Gene Silencing and Expression Manipulation Techniques for Functional Studies

Understanding the biological function of this compound often involves manipulating its gene expression. While specific studies on this compound using gene silencing techniques like RNA interference (RNAi) are not detailed in the provided search results, RNAi is a powerful method used in invertebrates to study gene function where in vivo genetic analysis might be challenging. diva-portal.org This technique utilizes double-stranded RNA (dsRNA) to specifically silence gene expression at the post-transcriptional level. diva-portal.org

Manipulating gene expression can also involve techniques such as cloning the gene encoding this compound into expression vectors for recombinant protein production in host cells. smolecule.com This allows for the production of larger quantities of this compound for research purposes and functional studies. smolecule.com Further research into the expression patterns and regulatory mechanisms of the this compound gene would provide deeper insights into its role in the horseshoe crab's immune response. vulcanchem.com

Advanced Microscopy for Subcellular Localization and Interaction Visualization (e.g., Immunogold Staining)

Advanced microscopy techniques are crucial for visualizing the location of this compound within cells and observing its interactions with other molecules or pathogens. Immunogold staining (IGS) is an electron microscopy technique used to determine the subcellular localization of proteins. wikipedia.org This method utilizes antibodies specific to the target protein, which are then labeled with electron-dense colloidal gold particles. wikipedia.org When applied to tissue sections, the gold particles appear as dark spots under the electron microscope, indicating the location of the protein. wikipedia.org

Immunogold staining has been used to localize this compound to the secretory granules of Limulus amebocytes, indicating its storage and potential release upon immune challenge. researchgate.netnih.govresearchgate.net Advanced light microscopy techniques, such as super-resolution localization microscopy, can also provide detailed insights into protein localization and dynamics within cells. mdpi.comfrontiersin.org While not specifically mentioned for this compound, these techniques, combined with fluorescent tagging, allow for visualization beyond the diffraction limit of traditional light microscopy. mdpi.comfrontiersin.org

Spectroscopic Techniques for Conformational Analysis and Binding Dynamics

Spectroscopic techniques provide valuable information about the conformation of this compound and the dynamics of its binding interactions. While specific spectroscopic studies on this compound are not extensively detailed in the provided results, techniques like Circular Dichroism (CD) spectroscopy are commonly used to study the secondary structure and conformational changes of proteins. gla.ac.uk

Studies on the binding of this compound to phosphocholine indicate a specific interaction where each this compound molecule can bind two molecules of phosphocholine. smolecule.com Techniques such as Surface Plasmon Resonance (SPR) or other binding assays could be employed to quantitatively analyze the kinetics and affinity of this compound's interactions with phosphocholine, bacterial components, or other binding partners. diva-portal.orgpromega.com

Computational Modeling and Bioinformatics in Structure-Function Prediction

Computational modeling and bioinformatics play a significant role in predicting the structure and inferring the function of this compound, particularly when experimental structural data is limited. Analysis of the this compound gene sequence predicts a protein of 54 kDa with an unusual structural feature: it consists of 10 contiguous segments, approximately 45 amino acids in length, with extensive homology. researchgate.netnih.gov

Although the crystal structure of this compound has not been reported, its sequence homology to proteins containing haemopexin-like repeats, such as photopexin from Photorhabdus luminescens and matrix metalloproteinases (MMPs), has allowed for structural predictions. oup.comnih.gov Computational models based on the known structures of proteins with similar motifs suggest that this compound may contain beta-propeller domains, with each 45-amino-acid repeat potentially forming a blade of the propeller. oup.comnih.gov These computational approaches aid in understanding how the predicted structure might relate to this compound's binding properties and its role in cell attachment and adhesion. oup.com

In vitro and Ex vivo Assays for Functional Validation (e.g., ELISA, Surface Plasmon Resonance)

In vitro and ex vivo assays are essential for validating the functional properties of this compound observed in biological systems. Enzyme-Linked Immunosorbent Assays (ELISA) are widely used in vitro to detect and quantify proteins and study binding interactions. diva-portal.org ELISA could be adapted to measure this compound levels in biological samples or to assess its binding to various ligands, such as phosphocholine or bacterial components.

Surface Plasmon Resonance (SPR) is another powerful in vitro technique for real-time analysis of binding kinetics and affinity between molecules. diva-portal.org SPR could be used to study the detailed binding dynamics of this compound with its targets, providing quantitative data on association and dissociation rates. diva-portal.org

Ex vivo assays using isolated Limulus amebocytes or hemolymph can also be employed to study this compound's function in a more physiologically relevant context. For example, assays measuring bacterial agglutination or interactions with extracellular matrix molecules could validate this compound's adhesion-promoting properties. researchgate.netnih.gov Studies have shown that this compound binds to bacterial cells and can precipitate with polysaccharides from Streptococcus pneumoniae, indicating its role in targeting pathogens. smolecule.com

Compound Names and PubChem CIDs

Emerging Research Frontiers and Translational Opportunities in Limunectin Science

Theoretical Frameworks for Limunectin's Role in Immune System Evolution

The study of this compound within the context of the horseshoe crab's innate immune system offers valuable insights into the theoretical frameworks surrounding the evolution of immune defenses. As a component of a primitive yet effective immune response, this compound's function in recognizing and binding to conserved microbial components like phosphocholine (B91661) and N-acetylglucosamine exemplifies an ancient strategy for pathogen detection that predates the adaptive immune system found in vertebrates ontosight.airesearchgate.netscielo.br. The horseshoe crab's innate immunity, which includes mechanisms like hemolymph coagulation triggered by bacterial endotoxin (B1171834), represents a crucial defense system that has been conserved over millions of years nih.gov. This compound's participation in this system, particularly its ability to precipitate with pneumococcal C-polysaccharide and bind to bacterial surfaces, highlights its significance in early immune recognition and activation ontosight.aiasm.org. Understanding the molecular basis of this compound's binding and its downstream effects in the horseshoe crab can inform theoretical models on the evolutionary pressures that shaped innate immunity and the development of pattern recognition receptors scielo.br. The presence of similar defense molecules across different species, even those relying solely on innate immunity, further supports the study of this compound as a model for understanding conserved evolutionary strategies in host defense univ-mrs.fr.

Investigating this compound as a Tool for Fundamental Immunological Research

This compound's specific binding characteristics make it a potentially valuable tool for fundamental immunological research. Its ability to recognize and bind to phosphocholine, a key component of many bacterial membranes, allows researchers to utilize this compound as a probe to detect the presence of such molecules in various biological samples ontosight.aiasm.org. This specific interaction can be leveraged to study the distribution and presentation of phosphocholine on microbial surfaces or in host tissues during infection. Furthermore, the availability of a recombinant form of this compound facilitates its production for large-scale studies and allows for modifications to explore structure-function relationships ontosight.ai. By using this compound or its derivatives, researchers can investigate the initial interactions between host innate immune factors and pathogens, providing insights into the mechanisms of immune recognition and activation at a molecular level. While the search results primarily highlight its potential, the inherent binding specificity of this compound positions it as a promising tool for isolating or detecting phosphocholine-containing structures in complex biological mixtures, aiding in the dissection of innate immune pathways.

Development of Research Probes and Reagents Based on this compound's Binding Properties (e.g., for Biosensors and Diagnostics)

The unique binding properties of this compound, particularly its affinity for phosphocholine and bacterial surface carbohydrates, offer significant potential for the development of research probes, reagents, biosensors, and diagnostic tools ontosight.airesearchgate.net. This compound's ability to bind to bacterial surfaces makes it a candidate for developing assays to detect bacterial infections ontosight.ai. Biosensors, which are devices that combine a biological recognition element with a transducer to detect specific substances, could utilize this compound as the recognition component to capture and signal the presence of phosphocholine-expressing pathogens or biomarkers in clinical samples ontosight.aifrontiersin.orgmdpi.com. The specificity of this compound's binding could lead to the development of highly selective diagnostic tools for identifying particular bacteria or monitoring infection ontosight.ai. While specific examples of commercially available this compound-based biosensors were not detailed in the search results, the principle of using protein-ligand interactions for sensing is well-established in the development of biosensors for various biomarkers and pathogens frontiersin.orgmdpi.comfrontiersin.org. This compound's characteristics align with the requirements for a biological recognition element in such applications. Research probes based on labeled this compound could also be developed to visualize or isolate phosphocholine-containing structures in research settings.

Prospects for Bio-Inspired Material Science and Biomedical Research Tool Development

This compound's natural function within the horseshoe crab's immune system, involving recognition and binding to microbial surfaces, presents intriguing prospects for bio-inspired material science and the development of novel biomedical research tools. Bio-inspired materials draw inspiration from biological systems to create materials with unique properties or functions news-medical.netnumberanalytics.commdpi.com. This compound's ability to interact with and potentially aggregate bacterial cells could inspire the design of surfaces or materials that mimic this antimicrobial or pathogen-capturing capability ontosight.ai. While direct applications of this compound in bio-inspired materials were not explicitly detailed, the concept of using proteins with specific binding affinities to create functional materials is an active area of research mdpi.com. For example, proteins with adhesive properties have inspired the development of surgical glues numberanalytics.com. In the realm of biomedical research tools, this compound's specific binding could be utilized to develop affinity purification systems for phosphocholine-containing molecules or structures. Immobilizing this compound on a solid support could create a tool for selectively capturing bacteria or bacterial components from complex mixtures, aiding in their study. The development of recombinant this compound also supports its potential as a customizable tool for various research applications ontosight.ai.

Q & A

How can I formulate a focused research question to investigate limunectin's role in immune modulation?

Answer: Use the PICOT framework to structure your question:

  • P (Population): Define the biological system or model organism (e.g., human macrophages, murine models).
  • I (Intervention): Specify this compound’s application (e.g., dosage, administration route).
  • C (Comparison): Identify control groups (e.g., untreated cells, alternative proteins).
  • O (Outcome): Measure immune markers (e.g., cytokine levels, phagocytic activity).
  • T (Time): Determine the study duration (e.g., acute vs. chronic exposure).

Example PICOT Question: "In human macrophages (P), how does this compound exposure (I) compared to albumin (C) affect TNF-α secretion (O) over 24 hours (T)?"

Methodological Tips:

  • Refine terms using systematic reviews to avoid ambiguity .
  • Validate outcomes with pilot studies to ensure feasibility .

What experimental designs are optimal for studying this compound's structural-functional relationships?

Answer: Combine in vitro and in silico approaches:

Structural Analysis: Use X-ray crystallography or cryo-EM to resolve this compound’s 3D conformation.

Functional Assays: Employ surface plasmon resonance (SPR) to quantify binding affinity to immune receptors.

Computational Modeling: Predict interaction hotspots using molecular dynamics simulations.

Reproducibility Considerations:

  • Document protocols rigorously, including buffer compositions and instrument calibration .
  • Deposit raw data in repositories like Zenodo for transparency .

How should researchers address contradictions in this compound's reported biological activities?

Answer: Apply principal contradiction analysis :

Identify Contradictions: Compare conflicting studies (e.g., pro-inflammatory vs. anti-inflammatory effects).

Determine Principal Factors: Assess variables like cell type, purity of this compound batches, or assay sensitivity.

Replicate Experiments: Control for confounding variables (e.g., endotoxin levels in protein preps) .

Example Contradiction Resolution Table:

Study A (Pro-Inflammatory) Study B (Anti-Inflammatory) Key Variable
Murine T-cellsHuman monocytesSpecies-specific signaling
10 µg/mL dosage1 µg/mL dosageDose-dependent effects

What strategies ensure ethical rigor in this compound research involving human biospecimens?

Answer: Follow Institutional Review Board (IRB) guidelines :

  • Informed Consent: Disclose risks of genomic sequencing if using human-derived this compound .
  • Data Anonymization: Remove identifiers from proteomic datasets .
  • Collaboration: Partner with clinical researchers to align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

How can systematic reviews enhance this compound's mechanistic studies?

Answer: Use PRISMA guidelines for literature synthesis:

Search Strings: Combine terms like "this compound AND immune response" across PubMed, Scopus, and Embase .

Quality Assessment: Apply tools like GRADE to evaluate evidence strength .

Meta-Analysis: Pool data from heterogeneous studies to identify consensus pathways (e.g., NF-κB activation).

Literature Review Framework:

Step Tool/Method Purpose
Keyword IdentificationPICOT-driven terms Focus search on relevant outcomes
Bias MitigationROBINS-I Assess non-randomized study quality

What advanced statistical methods are suitable for analyzing this compound's dose-response data?

Answer:

  • Non-linear Regression: Fit sigmoidal curves to EC50/IC50 data.
  • Machine Learning: Use random forests to predict this compound’s interactions with immune checkpoints.
  • Bayesian Modeling: Quantify uncertainty in low-sample-size studies (e.g., rare cell subtypes) .

Data Validation:

  • Report confidence intervals and p-values adjusted for multiple comparisons .

How to differentiate qualitative vs. quantitative research questions in this compound studies?

Answer:

Aspect Quantitative Qualitative
Focus "What is this compound’s effect size?""How do clinicians perceive its utility?"
Methods LC-MS/MS, flow cytometryInterviews, thematic analysis
Outcome Numerical data (e.g., fold change)Thematic narratives

What are common pitfalls in this compound research, and how to avoid them?

Pitfalls and Solutions:

  • Batch Variability: Use mass spectrometry to validate this compound purity .
  • Overgeneralization: Specify experimental conditions (e.g., hypoxia vs. normoxia) .
  • Ethical Lapses: Pre-register studies on ClinicalTrials.gov to ensure transparency .

How to integrate this compound findings into broader biological contexts?

Answer: Use pathway enrichment analysis :

Omics Integration: Map this compound’s targets to KEGG pathways (e.g., complement system).

Cross-Species Validation: Compare effects in zebrafish, mice, and human organoids .

Mechanistic Hypotheses: Formulate testable models (e.g., "this compound stabilizes TLR4 dimers") .

What frameworks support interdisciplinary collaboration in this compound research?

Answer: Adopt Team Science Principles :

  • Shared Lexicon: Define terms like "immune modulation" across biology, chemistry, and computational fields .
  • Data Sharing: Use platforms like Figshare for collaborative annotation of this compound datasets .
  • Grant Design: Align aims with NIH priorities (e.g., immune tolerance in autoimmunity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.